molecular formula C23H19N3O2 B067381 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 174500-20-0

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B067381
CAS RN: 174500-20-0
M. Wt: 369.4 g/mol
InChI Key: HLHBIMJNCKZZQO-NHCUHLMSSA-N
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Description

“2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine” is a chemical compound that is part of the pyridine family . Pyridine is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. One method involves the use of whole-cell biocatalysis, which offers a simpler and more sustainable alternative to multistep organic synthesis protocols . Another method involves the coupling of acid chloride with L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The compound is a conjugated donor−π−acceptor type of 2,6-bis(pyrazolyl)-pyridine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse. One notable reaction is the oxidation of the methyl group of m-xylene, a structural analogue of the compound, catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .

Scientific Research Applications

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as (S,S)-PH-PYBOX, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc . They are also used in ion recognition and extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Antimicrobial Agents

(S,S)-PH-PYBOX and its derivatives have shown significant antimicrobial activity . Many of the synthesized compounds exhibited antimicrobial activity comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs .

Drug Designing and Development

Pyridine derivatives are widely used in drug designing and development in pharmaceuticals . They are also used as precursors to agrochemicals and chemical-based industries . The main objective of the research is to promote the development of new pyridine-based Schiff bases and to evaluate their various biological activities for their effective use in drug designing process .

Chemical Synthesis

The PYBOX ligand, consisting of a pyridine ring flanked by two oxazoline groups, was introduced in 1989 by Nishiyama . It has been used in various chemical synthesis processes .

Material Science

In the field of material science, (S,S)-PH-PYBOX and its derivatives have been used due to their unique optical properties . Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .

Ion Recognition Studies

(S,S)-PH-PYBOX and its derivatives have applications in ion recognition studies to develop more efficient chemosensors . Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties .

Safety And Hazards

The safety data sheet for pyridine indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications. For instance, biocatalytic C–H oxyfunctionalizations hold great promise especially for sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .

properties

IUPAC Name

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIMJNCKZZQO-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426601
Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

CAS RN

174500-20-0
Record name Ph-pybox, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174500200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PH-PYBOX, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R62CXU58K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: How does (S,S)-Ph-pybox contribute to enantioselective catalysis?

A1: (S,S)-Ph-pybox acts as a chiral ligand, primarily coordinating with copper(II) ions to form catalytically active complexes. These complexes, like 2, exhibit Lewis acidity and effectively catalyze various asymmetric reactions. For instance, they have demonstrated high efficiency in Mukaiyama aldol reactions, achieving excellent enantioselectivity (92-99% ee) even at low catalyst loadings (0.5 mol%). [] The chiral environment created by the (S,S)-Ph-pybox ligand around the copper center plays a crucial role in discriminating between transition states, leading to the preferential formation of one enantiomer over the other. []

Q2: What insights into the mechanism of (S,S)-Ph-pybox copper-catalyzed reactions have been gained?

A2: Studies utilizing doubly labeled silylketene acetals in (S,S)-Ph-pybox copper-catalyzed Mukaiyama aldol reactions have provided key mechanistic details. The research revealed that the silyl-transfer step, crucial for product formation, occurs via an intermolecular pathway. [] Furthermore, investigations have unveiled a significant positive nonlinear effect, suggesting the preferential formation of a 2:1 ligand:metal complex, 2. This observation highlights the complexity of species present in solution and their influence on the overall catalytic activity and selectivity. []

Q3: Can the formation of different metal-ligand complexes involving (S,S)-Ph-pybox be detected?

A3: Yes, the formation of heterochiral complexes, where different enantiomers of the ligand coordinate to the metal center, can be detected using advanced analytical techniques. For instance, Electrospray Ionization Mass Spectrometry (ESIMS) studies employing a combination of deuterium-labeled and unlabeled (R,R)- and (S,S)-Ph-pybox ligands have successfully identified the preferential formation of heterochiral 1:2 metal/Ph-pybox complexes. This finding highlights the importance of considering the dynamic nature of metal-ligand interactions in solution and their impact on catalytic outcomes. []

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